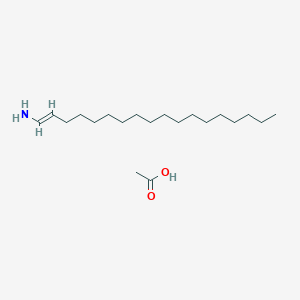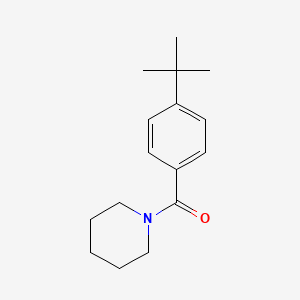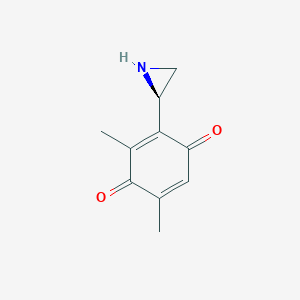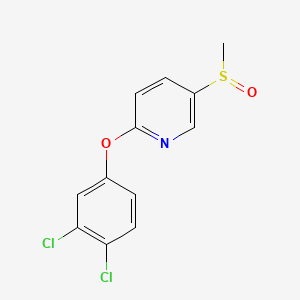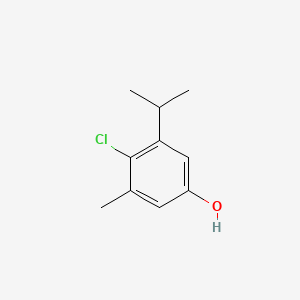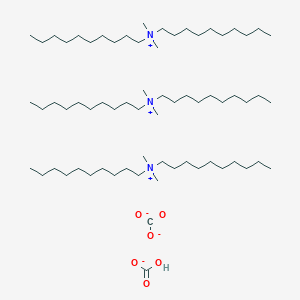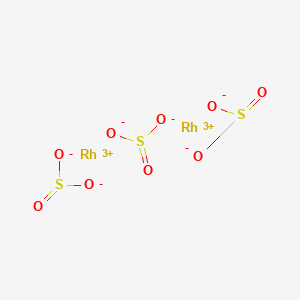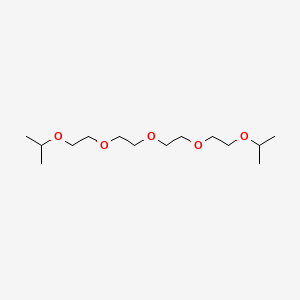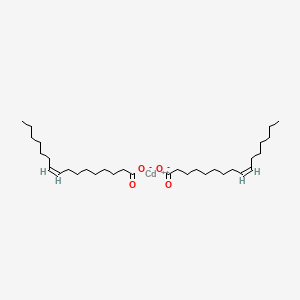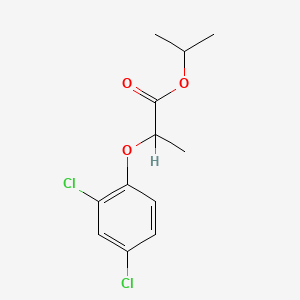
Isopropyl 2-(2,4-dichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and chemical research .
Métodos De Preparación
The synthesis of isopropyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to achieve a high yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Isopropyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Isopropyl 2-(2,4-dichlorophenoxy)propionate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on various biological systems, including its potential as a herbicide.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the formulation of agricultural chemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of isopropyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by disrupting the growth of plants through interference with essential biochemical pathways . The compound’s molecular targets include enzymes involved in the synthesis of amino acids and other vital compounds .
Comparación Con Compuestos Similares
Isopropyl 2-(2,4-dichlorophenoxy)propionate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Methyl 2-(2,4-dichlorophenoxy)propionate: Another ester derivative with comparable properties.
Ethyl 2-(2,4-dichlorophenoxy)propionate: Similar in structure but with different physical and chemical properties.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications .
Propiedades
Número CAS |
61961-10-2 |
|---|---|
Fórmula molecular |
C12H14Cl2O3 |
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
propan-2-yl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-7(2)16-12(15)8(3)17-11-5-4-9(13)6-10(11)14/h4-8H,1-3H3 |
Clave InChI |
XHHBHDZZDQFOBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


